(2,6-Dichloro-5-methoxypyrimidin-4-yl)methanol
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Overview
Description
(2,6-Dichloro-5-methoxypyrimidin-4-yl)methanol is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves reacting 2,4,6-trichloropyrimidine with methanol in the presence of a base such as potassium carbonate .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale chlorination reactions under controlled conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as dioxane at elevated temperatures .
Chemical Reactions Analysis
Types of Reactions: (2,6-Dichloro-5-methoxypyrimidin-4-yl)methanol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The methanol group can be oxidized to form aldehydes or carboxylic acids, and reduced to form alkanes.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alcohols. Conditions often involve the use of a base such as potassium carbonate or sodium hydroxide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: Products include alkanes and alcohols.
Scientific Research Applications
(2,6-Dichloro-5-methoxypyrimidin-4-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2,6-Dichloro-5-methoxypyrimidin-4-yl)methanol involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and interfere with DNA synthesis, making it a potential candidate for anticancer and antimicrobial therapies. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
2,4-Dichloro-5-methoxypyrimidine: Similar in structure but with different substitution patterns, leading to different chemical and biological properties.
2,6-Dichloro-4-methoxypyrimidine: Another similar compound with variations in the position of the methoxy group.
Uniqueness: (2,6-Dichloro-5-methoxypyrimidin-4-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C6H6Cl2N2O2 |
---|---|
Molecular Weight |
209.03 g/mol |
IUPAC Name |
(2,6-dichloro-5-methoxypyrimidin-4-yl)methanol |
InChI |
InChI=1S/C6H6Cl2N2O2/c1-12-4-3(2-11)9-6(8)10-5(4)7/h11H,2H2,1H3 |
InChI Key |
FRMXLCQHONIULU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=C(N=C1Cl)Cl)CO |
Origin of Product |
United States |
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